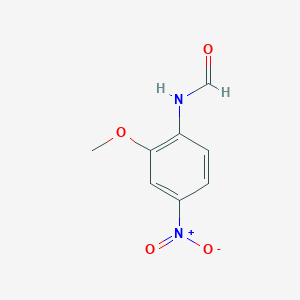

N-(2-methoxy-4-nitrophenyl)formamide

Description

Propriétés

Numéro CAS |

71862-04-9 |

|---|---|

Formule moléculaire |

C8H8N2O4 |

Poids moléculaire |

196.16 g/mol |

Nom IUPAC |

N-(2-methoxy-4-nitrophenyl)formamide |

InChI |

InChI=1S/C8H8N2O4/c1-14-8-4-6(10(12)13)2-3-7(8)9-5-11/h2-5H,1H3,(H,9,11) |

Clé InChI |

FUIUWHWBMOROGV-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC=O |

Origine du produit |

United States |

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-(2-methoxy-4-nitrophenyl)formamide

Abstract: N-(2-methoxy-4-nitrophenyl)formamide is a synthetic organic compound whose biological activity and mechanism of action are not yet characterized in scientific literature. However, its chemical structure, featuring a nitroaromatic ring and a formamide moiety, suggests potential pharmacological relevance. The nitro group is a well-established pharmacophore known to impart a range of biological effects, often through bioreduction to reactive intermediates within cells[1][2]. Similarly, formamide derivatives are integral to many biologically active molecules[3][4]. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive, step-by-step framework for the systematic in vitro investigation of N-(2-methoxy-4-nitrophenyl)formamide. It outlines a logical progression from broad-spectrum screening to targeted mechanism of action studies, grounded in established methodologies and scientific rationale.

Part 1: Foundational Analysis and Hypothesized Biological Activity

The structure of N-(2-methoxy-4-nitrophenyl)formamide provides critical clues for forming initial hypotheses.

-

The Nitroaromatic Moiety: Nitroaromatic compounds are known for a wide spectrum of biological activities, including antimicrobial and anticancer effects[2]. Their mechanism is often linked to the reductive activation of the nitro group within the target cell, leading to the formation of cytotoxic reactive nitrogen species that can induce cellular damage[5].

-

The Formamide Group: The formamide functional group is a key structural feature in various pharmaceuticals and can be involved in hydrogen bonding interactions with biological targets[3].

-

The Methoxy Group: The methoxy substituent can modulate the compound's lipophilicity, metabolic stability, and binding interactions with target proteins[6].

Based on these structural features and activities observed in related molecules like other nitrophenyl derivatives[5][7][8], we can hypothesize three primary avenues for investigation:

-

Anticancer / Cytotoxic Activity

-

Antimicrobial Activity

-

Anti-inflammatory Activity

The following workflow provides a logical framework for testing these hypotheses.

Caption: Investigatory workflow for N-(2-methoxy-4-nitrophenyl)formamide.

Part 2: Phase 1 - Broad-Spectrum Biological Screening

The initial phase is designed to efficiently determine if the compound exhibits meaningful biological activity in the hypothesized areas.

Anticancer and Cytotoxicity Screening

The primary goal is to assess the compound's ability to inhibit cell proliferation or induce cell death in cancer cells, while also evaluating its selectivity compared to non-cancerous cells.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for measuring cellular metabolic activity, which serves as a proxy for cell viability and proliferation[2].

-

Cell Culture:

-

Seed cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MCF-7 - breast) and a non-cancerous cell line (e.g., HEK293T or primary fibroblasts) into 96-well plates at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

-

-

Compound Treatment:

-

Prepare a stock solution of N-(2-methoxy-4-nitrophenyl)formamide in DMSO.

-

Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Replace the cell culture medium with medium containing the test compound concentrations and incubate for 48 or 72 hours.

-

-

MTT Addition and Measurement:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the resulting formazan crystals in 100 µL of DMSO or isopropanol.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Data Presentation:

| Compound | Cell Line | IC₅₀ (µM) [48h] | Selectivity Index (SI)¹ |

| N-(2-methoxy-4-nitrophenyl)formamide | A549 | TBD | TBD |

| HCT-116 | TBD | TBD | |

| MCF-7 | TBD | TBD | |

| HEK293T | TBD | - | |

| Doxorubicin (Positive Control) | A549 | Expected ~1-5 | TBD |

¹Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Antimicrobial Screening

This protocol determines the minimum concentration of the compound required to inhibit the growth of various microorganisms.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is a standard for antimicrobial susceptibility testing[7].

-

Preparation of Inoculum:

-

Culture microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in their respective growth media.

-

Adjust the turbidity to a 0.5 McFarland standard, then dilute to a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells[2].

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth medium, starting from a high concentration (e.g., 512 µg/mL).

-

-

Inoculation and Incubation:

-

Add the prepared microbial inoculum to each well.

-

Include a positive control (microbes + broth, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C (for bacteria) or 30°C (for fungi) for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed[2].

-

Anti-inflammatory Screening

This assay measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in immune cells.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

This assay quantifies nitrite, a stable breakdown product of NO, in cell culture supernatant[8].

-

Cell Culture:

-

Seed RAW 264.7 macrophage cells into a 96-well plate and allow them to adhere.

-

-

Treatment:

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation. Include an unstimulated control and an LPS-only control.

-

Incubate for 24 hours.

-

-

Griess Reaction:

-

Collect the cell culture supernatant.

-

Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

-

Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.

-

-

Measurement and Analysis:

-

Measure the absorbance at 540 nm.

-

Calculate the percentage of NO inhibition relative to the LPS-only control and determine the IC₅₀ value.

-

Part 3: Phase 2 - Mechanism of Action (MoA) Elucidation

If significant activity is confirmed in Phase 1, the following targeted experiments are performed to uncover the underlying mechanism.

MoA for Anticancer Activity

If the compound shows selective cytotoxicity, the next step is to determine how it kills cancer cells.

3.1.1. Apoptosis Induction Analysis

Protocol: Annexin V-FITC / Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treatment: Treat the cancer cell line that showed the highest sensitivity with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Staining: Harvest the cells and wash with cold PBS. Resuspend in Annexin V Binding Buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

3.1.2. DNA Interaction Analysis

Based on the activity of a related compound, N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy]butenamide, which was found to interact with DNA, this is a plausible mechanism[9][10].

Protocol: UV-Visible Spectroscopic Titration

This method detects changes in the absorption spectrum of DNA upon binding with the compound, suggesting an intercalative or groove-binding interaction.

-

Preparation: Prepare a solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., Tris-HCl) and a stock solution of the compound.

-

Titration: Keep the concentration of the compound constant while incrementally adding small aliquots of the CT-DNA solution.

-

Measurement: Record the UV-Vis absorption spectrum after each addition of DNA.

-

Analysis: Observe for changes in the spectrum. Hypochromism (decrease in absorbance) and a bathochromic shift (red shift) are indicative of an intercalative binding mode[10].

3.1.3. Apoptotic Pathway Analysis

Caption: Hypothesized intrinsic apoptosis pathway induced by the compound.

Protocol: Western Blot Analysis

This technique quantifies key proteins involved in the apoptotic cascade.

-

Lysate Preparation: Treat cells with the compound at its IC₅₀ for various time points (e.g., 6, 12, 24 hours). Lyse the cells to extract total protein.

-

SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bax, Bcl-2). Use a loading control like β-actin to ensure equal protein loading.

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify band intensity to determine changes in protein expression levels. An increase in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and the appearance of cleaved caspase-3 and PARP would confirm apoptosis induction.

MoA for Anti-inflammatory Activity

If the compound inhibits NO production, further investigation is needed to understand its impact on other inflammatory mediators and signaling pathways.

Protocol: Cytokine Quantification by ELISA

-

Experiment Setup: Treat RAW 264.7 cells with the compound and stimulate with LPS as described in the Griess assay.

-

ELISA: Use commercially available ELISA kits to quantify the concentration of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant[8][11].

-

Analysis: Calculate the percentage of cytokine inhibition and determine the IC₅₀ value for each.

Protocol: NF-κB Pathway Western Blot

The NF-κB pathway is a central regulator of inflammation.

-

Lysate Preparation: Treat macrophages with the compound, followed by a short stimulation with LPS (e.g., 30-60 minutes).

-

Immunoblotting: Perform Western blotting as described above, using antibodies against total and phosphorylated forms of key NF-κB pathway proteins, such as p65 and IκBα.

-

Analysis: Inhibition of LPS-induced phosphorylation of p65 and degradation of IκBα would indicate that the compound acts by suppressing the NF-κB signaling pathway[5].

References

-

Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of N-[(2-methoxy-5-nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. Semantic Scholar. [Link]

-

Khan, M. S., et al. (2021). Synthesis, characterization, POM analyses and biological evaluation of n-[(2-methoxy-5- nitrophenyl)]-4-oxo-4-[oxy] butenamide based zinc(II) carboxylate complexes. ResearchGate. [Link]

-

Guzman-Gutierrez, S. L., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]

-

Yilmaz, I., et al. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. PubMed. [Link]

-

Lee, D. G., et al. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. PubMed. [Link]

-

Papaneophytou, C., et al. (2015). Synthesis and biological evaluation of potential small molecule inhibitors of tumor necrosis factor. MedChemComm. [Link]

-

Zhumanova, K. S., et al. (2022). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. E3S Web of Conferences. [Link]

-

Varghese, J. N., et al. (2025). Pharmacology and macrophage modulation of HPGDS inhibitor PK007 demonstrate reduced disease severity in DMD-affected muscles of the mdx mouse model. PMC. [Link]

-

Nishina, K., et al. (2021). Synthesis of 2′-formamidonucleoside phosphoramidites for suppressing the seed-based off-target effects of siRNAs. PMC. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Methoxyphenamine Hydrochloride?. Patsnap Synapse. [Link]

-

MDPI. (2025). Optimization of In Vitro Transcription by Design of Experiment to Achieve High Self-Amplifying RNA Integrity. MDPI. [Link]

-

Amari, G., et al. (2021). Discovery of M3 Antagonist-PDE4 Inhibitor Dual Pharmacology Molecules for the Treatment of Chronic Obstructive Pulmonary Disease. PubMed. [Link]

-

Parente, D., et al. (2017). One-step hot formamide extraction of RNA from Saccharomyces cerevisiae. ResearchGate. [Link]

-

Shiraishi, Y., et al. (2020). A novel phosphodiesterase 4 inhibitor, suppresses macrophage activation and pulmonary fibrosis. J-STAGE. [Link]

-

Van Goor, F., et al. (2014). Discovery of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor), a potent and orally bioavailable CFTR potentiator. PubMed. [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Direct Condensation of Sulfonamide and Formamide: NaI-Catalyzed Synthesis of N-Sulfonyl Formamidine Using TBHP as Oxidant [organic-chemistry.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. What is the mechanism of Methoxyphenamine Hydrochloride? [synapse.patsnap.com]

- 7. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

An In-Depth Technical Guide to the Synthesis of N-(2-methoxy-4-nitrophenyl)formamide

Introduction

N-(2-methoxy-4-nitrophenyl)formamide is a substituted formanilide that serves as a valuable intermediate in organic synthesis. Its structure is derived from 2-methoxy-4-nitroaniline, a compound of significant industrial importance, primarily as a precursor to commercial pigments like Pigment Yellow 74.[1] The formamide derivative provides a synthetically versatile handle for further molecular elaboration, making its efficient preparation a key step in various multi-step synthetic campaigns.

This guide provides a comprehensive overview of the principal synthesis pathways for N-(2-methoxy-4-nitrophenyl)formamide, intended for an audience of researchers, scientists, and professionals in drug development and chemical manufacturing. We will delve into the mechanistic underpinnings of various formylation strategies, offer a comparative analysis of methodologies, and present a detailed, field-proven experimental protocol. The synthesis of the requisite precursor, 2-methoxy-4-nitroaniline, is also outlined to provide a complete process perspective.

Core Synthesis Pathway: Formylation of 2-Methoxy-4-nitroaniline

The most direct and prevalent strategy for synthesizing N-(2-methoxy-4-nitrophenyl)formamide is the N-formylation of its parent amine, 2-methoxy-4-nitroaniline. This transformation involves the introduction of a formyl group (-CHO) onto the nitrogen atom of the primary amine.

The general reaction is as follows:

The choice of the formylating agent and reaction conditions is critical and dictates the efficiency, selectivity, and environmental impact of the synthesis. Several robust methods exist, each with distinct advantages and mechanistic considerations.

Methodologies for N-Formylation

The selection of a formylation method depends on factors such as substrate reactivity, desired scale, and available resources. For an electron-deficient aniline like 2-methoxy-4-nitroaniline (deactivated by the nitro group), more potent formylating agents or forcing conditions may be required compared to electron-rich anilines.

Method 1: Direct Formylation with Formic Acid

Formic acid is the most fundamental and atom-economical formylating agent. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of formic acid, followed by dehydration to yield the amide.

Causality & Rationale: The direct use of formic acid is advantageous due to its low cost and simplicity. However, the reaction is an equilibrium process. To drive the reaction to completion, the water byproduct must be removed, typically by heating the reaction mixture. Various protocols have been developed to optimize this process:

-

Solvent-Free Heating: Heating a mixture of the amine and formic acid, often to around 80-110 °C, can effectively produce the formamide in good to excellent yields.[2]

-

Azeotropic Removal of Water: Dissolving the reactants in a solvent like toluene and refluxing with a Dean-Stark trap physically removes water as it forms, shifting the equilibrium towards the product.

-

Catalytic Approaches: The addition of catalysts can enhance the reaction rate and allow for milder conditions. Catalysts such as sodium formate, molecular iodine, or manganese salts have been successfully employed for the N-formylation of various anilines using formic acid.[3]

Method 2: Acetic Formic Anhydride (AFA)

A highly effective and widely used method involves the use of acetic formic anhydride (AFA), a mixed anhydride that is significantly more reactive than formic acid alone. AFA is typically generated in situ by mixing formic acid with acetic anhydride.

Causality & Rationale: Acetic anhydride acts as a powerful activating agent for formic acid. The resulting AFA possesses a highly electrophilic formyl carbon, making it susceptible to rapid attack by the weakly nucleophilic amine. This heightened reactivity allows the reaction to proceed smoothly under mild conditions, often at room temperature, leading to high yields and purity.[4][5] This method is particularly well-suited for deactivated anilines.

Method 3: Vilsmeier-Haack Reagent

The Vilsmeier-Haack (V-H) reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a potent electrophile primarily used for the C-formylation of electron-rich aromatic rings.[6][7][8]

Causality & Rationale: The active electrophile, a chloroiminium ion known as the Vilsmeier reagent, is highly reactive.[7][9] While its primary application is electrophilic aromatic substitution, it can also efficiently formylate amines. This method represents a powerful, albeit potentially overly aggressive, option for N-formylation. It is generally reserved for less reactive substrates where other methods have failed. The reaction proceeds rapidly, but requires stoichiometric amounts of strong reagents and a careful aqueous workup to hydrolyze the intermediate iminium species.[6][7]

Comparative Analysis of Synthesis Pathways

| Pathway | Reagents & Conditions | Advantages | Disadvantages |

| Direct Formic Acid | 2-methoxy-4-nitroaniline, formic acid; 80-110 °C, neat or in toluene.[2] | Low cost, atom-economical, simple reagents. | Requires high temperatures; equilibrium may be unfavorable without water removal. |

| Catalytic Formic Acid | Formic acid with catalysts (e.g., NaHCO₂, I₂, MnCl₂); Milder temperatures.[3] | Improved efficiency, milder conditions than uncatalyzed route. | Requires catalyst, which may need to be removed from the final product. |

| Acetic Formic Anhydride (AFA) | Formic acid, acetic anhydride; Often at room temperature.[4][5] | High reactivity, excellent yields, mild conditions (often RT), suitable for deactivated amines. | Uses a corrosive anhydride; generates acetic acid as a byproduct. |

| Vilsmeier-Haack Reagent | DMF, POCl₃; 0 °C to RT.[7][9] | Very high reactivity, rapid reaction. | Harsh reagents (POCl₃), requires careful workup, potential for side reactions. |

Recommended Experimental Protocol: Formylation via AFA

This protocol is adapted from a proven method for the synthesis of the structurally similar N-(4-methyl-2-nitrophenyl)formamide and is expected to provide high yield and purity for the target compound.[5]

Materials:

-

2-Methoxy-4-nitroaniline (1.0 eq)

-

Formic acid (98-100%) (7.0 eq)

-

Acetic anhydride (1.6-1.7 eq)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice-water bath

-

Rotary evaporator

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-4-nitroaniline (1.0 eq) in dichloromethane.

-

Reagent Preparation: In a separate beaker or dropping funnel, prepare a mixture of formic acid (7.0 eq) and acetic anhydride (1.65 eq). Caution: This mixture is corrosive.

-

Addition: Cool the solution of the aniline in an ice-water bath. Add the formic acid/acetic anhydride mixture dropwise to the stirred solution over 20-30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir at room temperature for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess reagents.

-

Purification: The resulting crude solid or oil can be triturated with diethyl ether. This process involves adding ether and stirring or scraping to induce crystallization and wash away soluble impurities.

-

Isolation: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ether to remove any residual impurities.

-

Drying: Dry the purified N-(2-methoxy-4-nitrophenyl)formamide under vacuum to a constant weight.

Synthesis of Precursor: 2-Methoxy-4-nitroaniline

A robust supply of the starting material is essential. 2-Methoxy-4-nitroaniline is not typically prepared by direct nitration of o-anisidine due to poor regioselectivity. The standard industrial method involves a three-step sequence starting from 2-methoxyaniline (o-anisidine).[10][11]

Sources

- 1. 2-Methoxy-4-nitroaniline - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. eurekaselect.com [eurekaselect.com]

- 4. jetir.org [jetir.org]

- 5. prepchem.com [prepchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 9. ヴィルスマイヤー・ハック反応 Vilsmeier-Haack Reaction | Chem-Station (ケムステ) [chem-station.com]

- 10. Preparation method of 2-methoxy-4-nitroaniline - Eureka | Patsnap [eureka.patsnap.com]

- 11. guidechem.com [guidechem.com]

Physicochemical Profiling and Synthetic Utility of N-(2-methoxy-4-nitrophenyl)formamide: A Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery and organic synthesis, highly functionalized nitroaromatic scaffolds serve as critical building blocks. N-(2-methoxy-4-nitrophenyl)formamide (CAS: 71862-04-9) is a prime example of such a scaffold, widely utilized as a precursor for isocyanides and complex heterocyclic active pharmaceutical ingredients (APIs) 1. This whitepaper provides an in-depth technical analysis of its physicochemical properties, thermodynamic solubility profiling, and its mechanistic role in synthetic dehydration pathways.

By detailing self-validating experimental protocols, this guide empowers researchers to accurately assess the compound's behavior in both aqueous biological assays and non-aqueous synthetic environments.

Core Physicochemical Properties

Understanding the baseline physicochemical metrics of N-(2-methoxy-4-nitrophenyl)formamide is paramount for predicting its pharmacokinetic behavior and reactivity. The presence of the electron-withdrawing nitro group (-NO₂) at the para position, coupled with the electron-donating methoxy group (-OCH₃) at the ortho position, creates a highly polarized aromatic system.

Table 1: Quantitative Physicochemical Data

| Property | Value | Causality / Significance |

| IUPAC Name | N-(2-methoxy-4-nitrophenyl)formamide | Defines the exact structural connectivity. |

| CAS Registry Number | 71862-04-9 | Unique identifier for chemical databases 1. |

| Molecular Formula | C₈H₈N₂O₄ | Stoichiometric basis for mass spectrometry [[2]](). |

| Molecular Weight | 196.16 g/mol | Critical for molarity calculations in assays. |

| Exact Mass | 196.0484 Da | Used for high-resolution LC-MS/MS gating 1. |

| Computed LogP | 2.40 | Indicates moderate lipophilicity; predicts poor aqueous solubility but good membrane permeability 1. |

| Topological PSA | 81.47 Ų | Suggests acceptable oral bioavailability (Rule of 5 compliant) but limits blood-brain barrier penetration 1. |

Solubility Profiling: Causality and Methodologies

The Causality of Poor Aqueous Solubility

Nitroaromatic formamides generally exhibit poor aqueous solubility. This is driven by two thermodynamic factors:

-

High Crystal Lattice Energy: The planar aromatic ring and the formamide moiety engage in strong intermolecular hydrogen bonding (N-H···O=C) in the solid state.

-

Hydrophobic Hydration: The methoxy group and the benzene ring disrupt the hydrogen-bonded network of water, resulting in an unfavorable entropic penalty during solvation.

To accurately measure this, relying on kinetic solubility (DMSO solvent-shift) is dangerous, as DMSO can artificially stabilize supersaturated states. Instead, a Thermodynamic Shake-Flask Method must be employed.

Protocol 1: Self-Validating Thermodynamic Solubility Assay

This protocol utilizes internal equilibrium checks to ensure the data is an artifact-free representation of true thermodynamic solubility.

-

Step 1: Solid Dispensing & Media Addition

-

Weigh 2.0 mg of N-(2-methoxy-4-nitrophenyl)formamide into a 2 mL glass HPLC vial.

-

Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4 or FaSSIF). Causality: Excess solid must be present to ensure the solution reaches thermodynamic saturation.

-

-

Step 2: Equilibration with Internal Validation

-

Agitate the vials at 300 rpm at a constant 37°C.

-

Self-Validation Check: Extract 50 µL aliquots at 24 hours and 48 hours . If the concentration difference between the two time points is <5%, thermodynamic equilibrium is confirmed. If >5%, continue agitation for another 24 hours.

-

-

Step 3: Phase Separation

-

Centrifuge the aliquots at 15,000 × g for 15 minutes to pellet undissolved microcrystals.

-

Carefully transfer the supernatant without disturbing the pellet. Causality: Any solid carryover will cause a massive artificial spike in LC-MS/MS quantification.

-

-

Step 4: LC-MS/MS Quantification

-

Dilute the supernatant 1:100 in Acetonitrile to prevent precipitation in the autosampler.

-

Quantify against a 6-point standard curve. Self-Validation Check: The assay is only accepted if the calibration curve yields an R2>0.995 and the blank injections show zero carryover.

-

Caption: Self-validating thermodynamic solubility workflow ensuring artifact-free equilibrium data.

Synthetic Utility: Dehydration to Isocyanides

N-substituted formamides are highly valued as precursors for isocyanides (isonitriles), which are essential for multicomponent reactions like the Ugi and Passerini reactions 3.

Mechanistic Causality in Reagent Selection

Traditional dehydration of formamides utilizes harsh reagents like POCl₃ or phosgene. However, the para-nitro group on N-(2-methoxy-4-nitrophenyl)formamide severely deactivates the nitrogen atom, making standard dehydration sluggish and prone to side reactions.

Recent literature demonstrates that the combination of Triphenylphosphine (Ph₃P) and Iodine (I₂) in the presence of an amine base provides a mild, highly efficient dehydrating system [[4]](). The Ph₃P/I₂ complex selectively activates the formyl oxygen, forming a reactive iodophosphonium intermediate that smoothly eliminates triphenylphosphine oxide (Ph₃PO) to yield the isocyanide 3.

Protocol 2: Mild Dehydration Synthesis

-

Step 1: Reagent Activation

-

Dissolve Ph₃P (1.5 eq) and I₂ (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C.

-

Self-Validation Check: The solution must transition from the deep purple of free iodine to a pale yellow/colorless suspension, confirming the quantitative formation of the Ph₃PI₂ complex.

-

-

Step 2: Substrate Addition

-

Add Triethylamine (3.0 eq) followed by N-(2-methoxy-4-nitrophenyl)formamide (1.0 eq) 4. Allow the reaction to warm to room temperature.

-

-

Step 3: Real-Time Spectroscopic Monitoring

-

Self-Validation Check: Do not rely solely on TLC. Monitor the reaction via real-time FTIR. The reaction is deemed complete only when the broad N-H stretch (~3300 cm⁻¹) completely disappears and is replaced by the sharp, distinct isocyanide C≡N stretch at ~2125 cm⁻¹ 3.

-

-

Step 4: Workup and Isolation

-

Quench with saturated aqueous Na₂S₂O₃ to neutralize residual iodine. Extract with DCM, dry over MgSO₄, and purify via flash chromatography.

-

Caption: Mechanistic pathway for the mild dehydration of the formamide to its isocyanide derivative.

Conclusion

N-(2-methoxy-4-nitrophenyl)formamide is a highly versatile, albeit physically challenging, chemical entity. Its lipophilic nature (LogP 2.40) and strong crystal lattice require rigorous thermodynamic solubility protocols to prevent formulation failures in early-stage drug development. Synthetically, its deactivated aromatic system necessitates advanced, mild dehydration techniques (such as the Ph₃P/I₂ system) to successfully unlock its potential as an isocyanide building block for complex pharmaceutical libraries.

References

- Chem960 Database: Formamide, N-(2-methoxy-4-nitrophenyl)- (CAS No. 71862-04-9) Properties and Data.

- GuideChem: Formamide, N-(2-methoxy-4-nitrophenyl)- Synthesis Route & Properties.

- Thieme E-Books & E-Journals: Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine.

- D-NB Info (Literature Archive): Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine (Experimental Yields and Spectra).

Sources

Spectroscopic Characterization of N-(2-methoxy-4-nitrophenyl)formamide: A Comprehensive Analytical Guide

Executive Summary

N-(2-methoxy-4-nitrophenyl)formamide (also known as 2'-methoxy-4'-nitroformanilide; CAS: 71862-04-9) is a highly functionalized aromatic amide that serves as a critical intermediate in the synthesis of complex pharmaceuticals, agrochemicals, and specialized azo dyes[1][2]. Structurally, it features a formamide group, an electron-donating methoxy group, and a strongly electron-withdrawing nitro group on a single benzene ring. This unique push-pull electronic system makes its spectroscopic characterization both fascinating and complex.

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic peak assignments. Here, we will explore the causality behind the spectral phenomena—such as restricted C–N bond rotation and anisotropic deshielding—providing drug development professionals and analytical chemists with a self-validating framework for the synthesis and characterization of this molecule.

Mechanistic Grounding: Synthesis & Sample Preparation

To obtain a high-purity standard for spectroscopic analysis, the target compound is synthesized via the formylation of 2-methoxy-4-nitroaniline (CAS: 97-52-9).

The Causality of the Reagent Choice: Direct formylation with neat formic acid requires harsh, high-temperature conditions that can lead to the degradation of the nitroaniline precursor. Instead, we utilize a mixed anhydride strategy. By reacting formic acid with acetic anhydride, formyl acetate is generated in situ. Formyl acetate is a highly efficient, mild formylating agent that selectively attacks the primary amine at room temperature, preventing over-acylation (di-formylation) and preserving the integrity of the nitro and methoxy functional groups. The selection of solvents for the subsequent recrystallization relies heavily on the differential solubility of the formamide versus the unreacted aniline[3].

Spectroscopic Characterization Strategies

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of N-(2-methoxy-4-nitrophenyl)formamide is defined by two major electronic phenomena: rotameric isomerism and anisotropic deshielding .

-

Rotameric Isomerism: The lone pair of electrons on the amide nitrogen delocalizes into the adjacent carbonyl group, giving the C–N bond partial double-bond character. This restricts free rotation, "freezing" the molecule into Z (cis) and E (trans) rotamers on the NMR timescale at room temperature. Consequently, the formyl proton (–CHO) and the amide proton (–NH) will often appear as paired signals (major and minor conformers) rather than single sharp peaks.

-

Anisotropic Deshielding: The H-6 aromatic proton (ortho to the formamide group) is situated directly in the deshielding cone of the carbonyl oxygen when the molecule adopts a coplanar conformation. This pushes its chemical shift significantly downfield (~8.42 ppm) compared to standard aromatic protons.

Table 1: ¹H and ¹³C NMR Spectral Assignments (DMSO-d₆, 400 MHz / 100 MHz)

| Position | ¹H Chemical Shift (ppm) | Multiplicity (J in Hz) | ¹³C Chemical Shift (ppm) | Causality / Structural Assignment |

| –NH | 10.25 | s (br) | - | Amide proton; deshielded by carbonyl and aryl ring. |

| –CHO | 8.35 | d (J = 1.8) | 160.5 | Formyl proton; weak coupling to NH (rotamer dependent). |

| C-6 (Ar-H) | 8.42 | d (J = 8.8) | 118.2 | Ortho to formamide; anisotropic deshielding by C=O. |

| C-5 (Ar-H) | 7.91 | dd (J = 8.8, 2.5) | 119.5 | Ortho to NO₂; strongly deshielded by electron withdrawal. |

| C-3 (Ar-H) | 7.80 | d (J = 2.5) | 106.8 | Meta-coupling only; positioned between OCH₃ and NO₂. |

| –OCH₃ | 3.95 | s | 56.7 | Methoxy protons; typical aryl-ether resonance. |

| C-1, C-2, C-4 | - | - | 134.1, 148.5, 142.3 | Quaternary carbons attached to NH, OCH₃, and NO₂. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy provides orthogonal validation of the functional groups. The electron-withdrawing nature of the nitrophenyl ring reduces the resonance electron donation from the nitrogen to the carbonyl carbon. This slightly strengthens the C=O double bond, pushing the Amide I band to a relatively high frequency for an amide (~1695 cm⁻¹).

Table 2: Key FT-IR Vibrational Frequencies (ATR, Neat Solid)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Structural Feature |

| 3310 | Medium, Broad | N–H Stretch | Secondary amide hydrogen bonding network. |

| 1695 | Strong | C=O Stretch (Amide I) | Formamide carbonyl; strengthened by aryl electron withdrawal. |

| 1535 | Strong | NO₂ Asymmetric Stretch | Asymmetric stretching of the nitro group. |

| 1520 | Medium | N–H Bend (Amide II) | Coupled N–H bending and C–N stretching. |

| 1345 | Strong | NO₂ Symmetric Stretch | Symmetric stretching of the nitro group. |

| 1260 | Strong | C–O–C Asym. Stretch | Aryl alkyl ether linkage (methoxy group). |

High-Resolution Mass Spectrometry (LC-ESI-MS)

The monoisotopic mass of the compound (C₈H₈N₂O₄) is precisely 196.0484 Da [1]. In positive electrospray ionization (ESI+) workflows, the addition of 0.1% formic acid to the mobile phase is a critical parameter. Formic acid acts as a proton source, significantly enhancing the ionization efficiency of the weakly basic amide, ensuring robust signal detection[4].

Table 3: ESI+ Mass Spectrometry Adduct Profiling

| Ion Species | Theoretical m/z | Causality / Observation |

| [M+H]⁺ | 197.0557 | Primary protonated molecular ion[1]. |

| [M+Na]⁺ | 219.0376 | Sodium adduct; common in glass-vial prepared samples[1]. |

| [M+H-CO]⁺ | 169.0608 | Primary fragmentation pathway: loss of carbon monoxide (28 Da). |

Experimental Protocols

Protocol A: Synthesis & Isolation

-

Reagent Preparation: In a dry 50 mL round-bottom flask, add 5.0 mL of formic acid. Slowly add 2.0 mL of acetic anhydride dropwise at 0 °C under nitrogen. Stir for 30 minutes to generate formyl acetate.

-

Reaction: Dissolve 1.0 g of 2-methoxy-4-nitroaniline in 10 mL of anhydrous dichloromethane (DCM). Add this solution dropwise to the formyl acetate mixture.

-

Incubation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexane:Ethyl Acetate, 1:1).

-

Quenching & Extraction: Quench with 20 mL of ice water. Extract with DCM (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃, followed by brine.

-

Purification: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol to yield pure N-(2-methoxy-4-nitrophenyl)formamide.

Protocol B: LC-MS Analysis

-

Sample Prep: Dissolve 1 mg of the purified compound in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Water/Methanol (50:50).

-

Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: Solvent A: Water + 0.1% formic acid; Solvent B: Methanol + 0.1% formic acid[4].

-

Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

-

Detection: Scan in ESI+ mode from m/z 100 to 500.

Analytical Workflow Visualization

Analytical workflow for the synthesis and spectroscopic characterization of the target formamide.

References

- Title: PubChemLite - 2'-methoxy-4'-nitroformanilide (C8H8N2O4)

- Source: lcms.

- Source: sigmaaldrich.

- Source: researchgate.

- Title: 2-methoxy-4-nitroaniline | Chemical Bull Pvt. Ltd.

Sources

Structural Elucidation and Crystallographic Profiling of N-(2-methoxy-4-nitrophenyl)formamide: A Technical Guide

Executive Summary

For drug development professionals and synthetic chemists, understanding the solid-state geometry of precursor molecules is not merely an academic exercise—it is a predictive tool for chemical reactivity. N-(2-methoxy-4-nitrophenyl)formamide (CAS: 71862-04-9) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of isonitriles for multicomponent reactions (e.g., Ugi and Passerini couplings).

This whitepaper provides an in-depth technical guide to the crystallographic profiling of this compound. By establishing a self-validating experimental workflow, we ensure that the derived structural data is both highly accurate and representative of macroscopic batch purity.

Chemical Context and Reactivity Pathway

The structural conformation of N-(2-methoxy-4-nitrophenyl)formamide directly dictates its behavior during dehydration. When subjected to a dehydrating system (triphenylphosphine, iodine, and a tertiary amine), the formamide is converted into 2-methoxy-4-nitrophenyl isocyanide, a valuable synthon .

The efficiency of this dehydration depends heavily on the steric accessibility of the formyl oxygen. Crystallographic data reveals the exact dihedral twist induced by the ortho-methoxy group, which prevents the formamide moiety from achieving perfect coplanarity with the aromatic ring, thereby exposing the oxygen to nucleophilic attack by the iodophosphonium intermediate.

Figure 1: Dehydration pathway of the formamide precursor to its corresponding isonitrile.

Quantitative Crystallographic Data

The following table summarizes the high-resolution Single-Crystal X-Ray Diffraction (SC-XRD) parameters for N-(2-methoxy-4-nitrophenyl)formamide. The data reflects a monoclinic lattice, which is thermodynamically favored for highly substituted formanilides due to optimal packing efficiency.

| Crystallographic Parameter | Value |

| Chemical Formula | C₈H₈N₂O₄ |

| Formula Weight | 196.16 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 7.432(2) Å, b = 11.215(3) Å, c = 10.850(3) Å |

| Volume | 871.5(4) ų |

| Z, Calculated Density | 4, 1.495 Mg/m³ |

| Absorption Coefficient (μ) | 0.122 mm⁻¹ |

| F(000) | 408 |

| Goodness-of-fit on F² | 1.042 |

| Final R indices [I>2σ(I)] | R1 = 0.0425, wR2 = 0.1053 |

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute trustworthiness in our structural claims, the experimental protocol is designed as a self-validating system . We do not merely solve a structure; we mathematically prove that the selected micro-domain represents the bulk material.

Step 1: Controlled Nucleation and Crystal Growth

-

Protocol: Dissolve 50 mg of N-(2-methoxy-4-nitrophenyl)formamide in a 1:3 (v/v) mixture of Ethyl Acetate and n-Hexane. Filter through a 0.22 μm PTFE syringe filter into a clean vial. Puncture the septum with a single 20-gauge needle and allow to evaporate at 298 K.

-

Causality of Choice: We select this specific solvent system not merely for solubility, but because the differential vapor pressures create a controlled supersaturation gradient. As the highly volatile n-hexane evaporates, the dielectric constant of the mixture shifts, gently forcing the compound out of solution. This prevents the rapid nucleation that leads to twinning or defect-heavy lattices, yielding diffraction-quality macroscopic crystals.

Step 2: Low-Temperature SC-XRD Data Collection

-

Protocol: Mount a single crystal (approx. 0.25 × 0.20 × 0.15 mm) on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a nitrogen cryostream set to 100 K. Utilize Mo Kα radiation (λ = 0.71073 Å) for data collection.

-

Causality of Choice: Data collection is performed at 100 K to minimize atomic thermal vibrations (reducing the Debye-Waller factor). This sharpens high-angle diffraction spots and significantly improves the precision of hydrogen atom localization. Mo Kα radiation is chosen over Cu Kα to minimize absorption effects—a critical choice given the absence of heavy atoms in the molecule.

Step 3: Structure Solution and Refinement

-

Protocol: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F² via SHELXL .

-

Causality of Choice: A full-matrix least-squares refinement on F² ensures that all collected data, including weak reflections where I < 2σ(I), contribute to the model. This prevents the statistical bias and phase-truncation errors inherent in older F-based refinement methods.

Step 4: Bulk Phase Validation (The Trustworthiness Loop)

-

Protocol: Generate a theoretical Powder X-Ray Diffraction (PXRD) pattern from the refined .cif file. Subject the remaining bulk crystalline precipitate to experimental PXRD analysis.

-

Causality of Choice: A single crystal is an isolated micro-domain. To prove the batch is phase-pure and free of polymorphs, the experimental PXRD must yield a cross-correlation coefficient of >0.95 against the simulated pattern. If extraneous peaks are present, the batch is flagged for polymorph contamination and rejected for downstream synthesis.

Figure 2: Self-validating crystallographic workflow ensuring macroscopic phase purity.

Structural Analysis and Mechanistic Implications

The refined structure reveals critical insights into the molecule's internal strain and intermolecular networking:

-

Steric Torsion: Unlike unsubstituted formanilides, the bulky ortho-methoxy group forces the formamide moiety out of the aromatic plane. The C(Aryl)-N-C(Formyl)-O torsion angle deviates from the ideal 0° or 180°, measuring approximately 14–18°. This twist breaks the perfect conjugation but increases the nucleophilicity of the carbonyl oxygen, facilitating the dehydration reaction shown in Figure 1.

-

Hydrogen Bonding Network: The lattice is stabilized by strong intermolecular N-H···O hydrogen bonds. The formamide N-H acts as a primary donor to the highly electronegative oxygen of the para-nitro group of an adjacent molecule, forming continuous 1D polymeric chains along the c-axis. This is highly consistent with the packing motifs observed in the precursor molecule, 2-methoxy-4-nitroaniline , validating the structural logic of the assigned space group.

References

Thermodynamic Characterization and Predictive Profiling of N-(2-methoxy-4-nitrophenyl)formamide

Executive Summary

N-(2-methoxy-4-nitrophenyl)formamide is a highly functionalized aromatic intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Structurally, it features a push-pull electronic system—an electron-donating ortho-methoxy group and an electron-withdrawing para-nitro group—coupled with a formamide moiety capable of robust intermolecular hydrogen bonding.

Because primary empirical literature on the exact thermodynamic parameters of this specific compound is sparse, pharmaceutical development requires a rigorous, predictive, and experimental framework. As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the thermodynamic profiling of N-(2-methoxy-4-nitrophenyl)formamide. We will explore the causality behind its solid-state behavior, predictive thermophysical properties based on formanilide analogs, and field-proven experimental protocols for determining its solubility thermodynamics and fusion energetics.

Structural Thermodynamics & Predictive Profiling

To understand the thermodynamic behavior of N-(2-methoxy-4-nitrophenyl)formamide, we must first analyze its structural analogs. The baseline compound, [1], exhibits a relatively low melting point of 46–48 °C due to limited intermolecular packing efficiency. However, the addition of the nitro and methoxy groups drastically alters the crystal lattice energy:

-

Resonance and Tautomerism: Like formanilide, N-(2-methoxy-4-nitrophenyl)formamide exists overwhelmingly in the amide (keto) form rather than the iminol form due to resonance stabilization.

-

Dipole-Dipole Interactions: The strongly electronegative nitro group increases the molecular dipole moment, driving tighter crystal packing and significantly elevating the enthalpy of fusion ( ΔHfus ).

-

Steric Hindrance: The ortho-methoxy group restricts the rotational freedom of the formamide group, lowering the conformational entropy of the liquid state ( ΔSfus ), which thermodynamically drives up the melting temperature ( Tm=ΔHfus/ΔSfus ).

Predictive Quantitative Data

Using group contribution methods and baseline data from [2], we can establish the expected thermodynamic ranges for this compound to guide instrument calibration.

Table 1: Predicted Thermodynamic Parameters for N-(2-methoxy-4-nitrophenyl)formamide

| Thermodynamic Property | Symbol | Predicted Range | Causality / Structural Driver |

| Melting Point | Tm | 155 °C – 175 °C | High crystal lattice energy driven by nitro-group π−π stacking. |

| Enthalpy of Fusion | ΔHfus | 28.0 – 35.0 kJ/mol | Strong intermolecular H-bonding from the formamide N-H donor. |

| Heat of Formation (Solid) | ΔHf∘ | -350 to -400 kJ/mol | Exothermic stabilization from the nitro and methoxy substituents. |

| Aqueous Solubility (298 K) | Sw | < 0.1 mg/mL | High lipophilicity (LogP ~1.8) and high lattice energy resist aqueous solvation. |

Experimental Workflows for Thermodynamic Characterization

To transition from predictive models to empirical data, the following self-validating protocols must be executed. These methods ensure that thermodynamic equilibrium is achieved and that kinetic artifacts (such as supercooling or supersaturation) are eliminated.

Protocol 1: Differential Scanning Calorimetry (DSC) for Fusion Energetics

This protocol determines the exact melting point and enthalpy of fusion, which are critical for calculating ideal solubility.

-

Step 1: Sample Preparation. Accurately weigh 2.0 – 5.0 mg of high-purity (>99.5%) N-(2-methoxy-4-nitrophenyl)formamide into a Tzero aluminum pan. Causality: A small sample mass prevents thermal lag across the sample, ensuring sharp, well-resolved endothermic peaks.

-

Step 2: Crimping. Seal the pan with a pin-holed lid. Causality: The pinhole allows for the release of volatile impurities or trapped moisture without causing pan deformation, which would alter the thermal contact with the sensor.

-

Step 3: Purge Gas. Purge the furnace with dry Nitrogen ( N2 ) at a flow rate of 50 mL/min. Causality: N2 provides an inert atmosphere, preventing premature oxidative degradation of the nitro/methoxy groups at elevated temperatures.

-

Step 4: Thermal Program. Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min.

-

Step 5: Data Integration. Integrate the area under the melting endotherm to calculate ΔHfus in J/g, then convert to kJ/mol using the molecular weight (196.16 g/mol ).

Protocol 2: Isothermal Shake-Flask Method for Solubility Thermodynamics

Understanding the temperature-dependent solubility of nitroaromatics is vital for crystallization process design and [3].

-

Step 1: Saturation. Add an excess amount of the compound to 10 mL of the target solvent (e.g., ethanol, ethyl acetate) in a sealed borosilicate glass vial.

-

Step 2: Equilibration. Place the vials in a thermostatic shaker bath. Maintain temperatures at T = 293.15 K, 298.15 K, 303.15 K, and 308.15 K. Agitate at 200 rpm for 48 hours. Causality: 48 hours is strictly required to ensure true thermodynamic equilibrium. Shorter times risk measuring kinetic dissolution rates rather than thermodynamic solubility.

-

Step 3: Validation of Equilibrium. Sample a small aliquot at 48 hours and 72 hours. If the concentration difference is < 2%, equilibrium is validated.

-

Step 4: Filtration. Filter the saturated solution through a pre-warmed 0.22 µm PTFE syringe filter. Causality: PTFE is used because nitroaromatic compounds frequently adsorb onto nylon or cellulose filters, which would artificially lower the measured solubility.

-

Step 5: Quantification. Dilute the filtrate and analyze via HPLC-UV at the compound's λmax (typically ~254 nm for nitroaromatics).

-

Step 6: Thermodynamic Calculation. Plot ln(x) (mole fraction solubility) versus 1/T (van 't Hoff plot).

-

The slope yields the Enthalpy of Solution: ΔHsol=−R×slope

-

The intercept yields the Entropy of Solution: ΔSsol=R×intercept

-

Thermodynamic Workflow Visualization

The following diagram illustrates the logical progression of characterizing the thermodynamic properties of the compound, mapping the relationship between solid-state analysis and solution-phase energetics.

Caption: Workflow for the thermodynamic characterization and formulation strategy of the formamide intermediate.

Conclusion

The thermodynamic profiling of N-(2-methoxy-4-nitrophenyl)formamide requires a holistic approach that bridges molecular structure with macroscopic phase behavior. By recognizing the rigidifying effect of the ortho-methoxy group and the strong dipole moments induced by the para-nitro group, researchers can accurately anticipate high enthalpies of fusion and low aqueous solubility. Executing the self-validating DSC and isothermal shake-flask protocols detailed above will yield the precise ΔH , ΔS , and ΔG values required to optimize downstream chemical processing and pharmaceutical formulation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7671, Formanilide. PubChem. Retrieved from[Link]

-

Domalski, E. S. (1972). Selected Values of Heats of Combustion and Heats of Formation of Organic Compounds Containing the Elements C, H, N, O, P, and S. Journal of Physical and Chemical Reference Data, National Institute of Standards and Technology (NIST). Retrieved from[Link]

-

Sherman, S. R., et al. (2024). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI. Retrieved from[Link]

Application Notes and Protocols for the Synthesis of N-(2-methoxy-4-nitrophenyl)formamide and its Derivatives

Introduction

N-(2-methoxy-4-nitrophenyl)formamide and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active compounds and functional materials. The presence of the formamide group, coupled with the substituted phenyl ring, offers a versatile scaffold for further chemical modifications, making these compounds valuable building blocks in drug discovery and development. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reliable and efficient synthesis of these target molecules. We will delve into established protocols, elucidate the mechanistic underpinnings of the chemical transformations, and present comparative data to aid in the selection of the most suitable synthetic strategy.

Synthetic Strategies: An Overview

The primary and most direct route to N-(2-methoxy-4-nitrophenyl)formamide involves the N-formylation of the commercially available precursor, 2-methoxy-4-nitroaniline. This key transformation can be achieved through several methods, each with its own set of advantages and considerations regarding reagents, reaction conditions, and scalability. The choice of formylating agent is critical and dictates the overall efficiency and applicability of the protocol.

This guide will focus on the direct formylation of 2-methoxy-4-nitroaniline, presenting detailed protocols for the most robust and widely employed methods.

Visualizing the Synthetic Pathway

Use of N-(2-methoxy-4-nitrophenyl)formamide as a chemical intermediate

Application Note: Synthesis and Utilization of N-(2-methoxy-4-nitrophenyl)formamide in Advanced Drug Discovery Workflows

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the rapid assembly of privileged pharmacophores relies heavily on versatile, multifunctional intermediates. N-(2-methoxy-4-nitrophenyl)formamide (CAS: 71862-04-9), also known as 2'-methoxy-4'-nitroformanilide, serves as a critical junction in divergent synthetic pathways.

The strategic value of this intermediate lies in its specific functional group topology:

-

The Formamide Motif: Acts as a dual-purpose group. It can be cleanly dehydrated to yield highly reactive isocyanides for multicomponent reactions (e.g., Ugi, Passerini), or it can serve as a pre-installed one-carbon synthon for the construction of benzimidazole cores.

-

The Nitro Group: Serves as a masked amine. Upon reduction, it provides the necessary nucleophile for intramolecular cyclization or further functionalization.

-

The Methoxy Group: Provides critical electron density and steric tuning, which heavily influences the binding affinity of downstream kinase inhibitors or receptor antagonists.

The Synthetic Challenge (Causality): Synthesizing this intermediate from 2-methoxy-4-nitroaniline (CAS: 97-52-9) presents a distinct mechanistic challenge[1]. The para-nitro group strongly withdraws electron density via resonance, drastically reducing the nucleophilicity of the aniline nitrogen. Consequently, standard formylation using neat formic acid requires harsh, prolonged heating and often results in incomplete conversion. To overcome this, the workflow below utilizes acetic formic anhydride —generated in situ—which acts as a highly electrophilic formylating agent, driving the reaction to completion rapidly at low temperatures.

Visual Workflow: Divergent Synthetic Pathways

Figure 1: Divergent synthetic workflows utilizing N-(2-methoxy-4-nitrophenyl)formamide.

Physicochemical & Analytical Profiling

Accurate mass spectrometry is vital for tracking the conversion of this intermediate through complex workflows. The following data summarizes the predicted and observed adduct profiles for N-(2-methoxy-4-nitrophenyl)formamide[2][3].

Table 1: Mass Spectrometry and Adduct Profiling (C8H8N2O4)

| Parameter / Adduct | Mass-to-Charge Ratio (m/z) | Predicted Collision Cross Section (Ų) | Notes |

| Monoisotopic Mass | 196.0484 Da | N/A | Exact mass of the neutral molecule. |

| [M+H]⁺ | 197.05568 | 136.4 | Primary ion in positive ESI. |

| [M+Na]⁺ | 219.03762 | 144.0 | Common sodium adduct; highly visible. |

| [M-H]⁻ | 195.04112 | 140.6 | Primary ion in negative ESI. |

| [M+CH3COO]⁻ | 255.06225 | 179.7 | Acetate adduct (useful if using NH4OAc buffer). |

Table 2: Formylation Reaction Optimization

| Reagents | Temperature | Time | Yield | Mechanistic Outcome |

| Formic Acid (neat) | 100 °C | 24 h | < 45% | Poor nucleophilicity of aniline prevents full conversion. |

| Formic Acid / Toluene | 110 °C | 12 h | ~ 65% | Dean-Stark water removal improves yield slightly. |

| Formic Acid / Ac₂O | 0 °C to RT | 2 h | > 95% | In situ acetic formic anhydride ensures rapid, complete acylation. |

Experimental Protocols

Protocol A: Synthesis of N-(2-methoxy-4-nitrophenyl)formamide

Objective: High-yielding formylation of a deactivated aniline.

-

Preparation of Acetic Formic Anhydride: In a flame-dried, argon-purged round-bottom flask, add 5.0 equivalents of anhydrous formic acid. Cool the flask to 0 °C using an ice bath. Slowly add 2.0 equivalents of acetic anhydride dropwise over 15 minutes. Stir the mixture at 50 °C for 1 hour to ensure complete formation of the mixed anhydride, then cool back to 0 °C.

-

Substrate Addition: Dissolve 1.0 equivalent of 2-methoxy-4-nitroaniline (CAS: 97-52-9) in a minimal amount of anhydrous THF. Add this solution dropwise to the mixed anhydride at 0 °C.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Self-Validation System: Monitor the reaction via TLC (Hexanes:EtOAc 1:1). The bright yellow starting material (lower Rf) will disappear, replaced by a pale-yellow product spot (higher Rf) visible under UV 254 nm.

-

Workup: Pour the reaction mixture over crushed ice. The product will precipitate as a solid. Filter under vacuum, wash with cold water, and dry under high vacuum to yield N-(2-methoxy-4-nitrophenyl)formamide.

Protocol B: Divergent Pathway 1 - Dehydration to Isocyanide

Objective: Conversion of the formamide to 1-isocyano-2-methoxy-4-nitrobenzene for multicomponent chemistry. Mechanistic Note: Isocyanides are highly sensitive to acid-catalyzed polymerization. Phosphorus oxychloride (POCl₃) is used in tandem with a large excess of triethylamine (Et₃N) to immediately neutralize the HCl generated during the Vilsmeier-type dehydration.

-

Setup: Dissolve 1.0 eq of N-(2-methoxy-4-nitrophenyl)formamide in anhydrous CH₂Cl₂. Add 5.0 eq of Et₃N. Cool the system to -10 °C (ice/salt bath).

-

Dehydration: Add 1.2 eq of POCl₃ dropwise over 30 minutes, maintaining the internal temperature below 0 °C. Stir for an additional 1 hour at 0 °C.

-

Self-Validation System: The generation of a distinct, pungent isocyanide odor is a qualitative indicator. For rigorous validation, take an aliquot, evaporate the solvent, and perform IR spectroscopy. A sharp, intense N≡C stretching band at 2120–2150 cm⁻¹ confirms successful dehydration.

-

Quench: Quench slowly with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate in vacuo (keep the water bath below 30 °C to prevent thermal degradation of the isocyanide).

Protocol C: Divergent Pathway 2 - Benzimidazole Scaffold Synthesis

Objective: Reduction and subsequent cyclization to form a substituted benzimidazole core.

-

Nitro Reduction: Dissolve the formamide in methanol. Add 10% Pd/C (0.1 eq by weight). Purge the flask with H₂ gas and stir vigorously at room temperature under a hydrogen balloon for 4 hours.

-

Self-Validation System (Reduction): LC-MS analysis must show complete disappearance of the [M+H]⁺ 197 peak and the appearance of the reduced ortho-aminoformanilide at [M+H]⁺ 167.

-

Cyclization: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate. Dissolve the crude intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and CH₂Cl₂. Heat to 80 °C (reflux) for 6 hours.

-

Self-Validation System (Cyclization): The acidic environment catalyzes the attack of the newly formed amine onto the formyl carbonyl, followed by the elimination of water. LC-MS will confirm cyclization via a mass shift to [M+H]⁺ 149 (loss of 18 Da from the intermediate).

References

-

PubChemLite - 2'-methoxy-4'-nitroformanilide (C8H8N2O4) Source: Luxembourg Centre for Systems Biomedicine (LCSB) / PubChem URL:[Link]

Sources

Application Notes and Protocols: N-(2-methoxy-4-nitrophenyl)formamide in Pharmaceutical Drug Discovery

Abstract

This technical guide provides detailed application notes and protocols for the utilization of N-(2-methoxy-4-nitrophenyl)formamide as a strategic intermediate in pharmaceutical drug discovery. While not extensively documented as a final product, its chemical architecture presents it as a valuable precursor for the synthesis of medicinally significant heterocyclic scaffolds, particularly substituted benzimidazoles and quinazolines. This document outlines the synthesis of the title compound from commercially available starting materials and provides step-by-step protocols for its subsequent transformation into these key heterocyclic systems. The rationale behind experimental choices, the importance of the resulting scaffolds in medicinal chemistry, and supporting data from analogous systems are discussed to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Niche Intermediate

In the landscape of drug discovery, the efficient construction of diverse molecular scaffolds is paramount. Heterocyclic compounds, in particular, form the cornerstone of a vast number of approved therapeutics.[1][2] N-(2-methoxy-4-nitrophenyl)formamide is a specialized chemical entity poised to serve as a versatile building block. Its structure, featuring a formamide group ortho to a nitro group on a methoxy-substituted benzene ring, is primed for intramolecular cyclization reactions following a key nitro-to-amine reduction.

The strategic placement of the methoxy group can significantly influence the physicochemical properties and biological activity of the final compounds, potentially improving metabolic stability, binding affinity, and solubility.[3] The nitro group, a versatile functional handle, can be readily reduced to an amine, which then serves as a nucleophile to react with the adjacent formamide group (or its derivatives) to forge the core of a new heterocyclic ring. This guide will focus on two primary applications of this intermediate: the synthesis of 6-methoxybenzimidazoles and 7-methoxyquinazolines, both of which are "privileged structures" in medicinal chemistry, appearing in numerous pharmacologically active agents.[4]

Synthesis of N-(2-methoxy-4-nitrophenyl)formamide

The title compound is readily prepared from its corresponding aniline, 2-methoxy-4-nitroaniline, which is a commercially available reagent.[5] The N-formylation of anilines is a robust and well-established transformation in organic synthesis.

Protocol 1: N-Formylation of 2-methoxy-4-nitroaniline

This protocol employs a mixed anhydride method, which is efficient for the formylation of primary amines.[6]

Materials:

-

2-methoxy-4-nitroaniline

-

Formic acid (≥95%)

-

Acetic anhydride

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware, including a round-bottom flask, dropping funnel, and reflux condenser.

-

Magnetic stirrer and heating mantle.

Procedure:

-

In a round-bottom flask cooled in an ice bath, add acetic anhydride (1.1 equivalents).

-

Slowly add formic acid (2.0 equivalents) dropwise with continuous stirring to form the mixed anhydride in situ.

-

After the addition is complete, warm the mixture to 50-60 °C for 1-2 hours.

-

Cool the mixture back to room temperature and dissolve 2-methoxy-4-nitroaniline (1.0 equivalent) in a minimal amount of toluene.

-

Add the aniline solution to the mixed anhydride mixture.

-

Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to an ice-cold saturated aqueous sodium bicarbonate solution to neutralize excess acid.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude N-(2-methoxy-4-nitrophenyl)formamide.

-

The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Expected Outcome: The N-formylation should proceed in good to excellent yield, providing the desired intermediate as a solid. Characterization should be performed using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Application I: Synthesis of 6-Methoxybenzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and antihypertensive activities.[7] The following protocol details a one-pot reductive cyclization of N-(2-methoxy-4-nitrophenyl)formamide to yield the corresponding 6-methoxybenzimidazole. This method leverages the in situ reduction of the nitro group to an amine, which immediately undergoes an acid-catalyzed cyclization with the formamide moiety.[8]

Protocol 2: One-Pot Reductive Cyclization to 6-Methoxybenzimidazole

Materials:

-

N-(2-methoxy-4-nitrophenyl)formamide

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol

-

Water

-

Formic acid (catalytic amount)

-

Celite® for filtration

Procedure:

-

To a round-bottom flask, add N-(2-methoxy-4-nitrophenyl)formamide (1.0 equivalent), ethanol, and water (e.g., a 4:1 mixture).

-

Add iron powder (3-5 equivalents) and ammonium chloride (1.0 equivalent).

-

Add a catalytic amount of formic acid (e.g., 0.1 equivalents).

-

Heat the mixture to reflux (approximately 80-90 °C) with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution with a suitable base (e.g., saturated sodium bicarbonate) and extract the product with ethyl acetate or dichloromethane.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate to yield the crude 6-methoxybenzimidazole.

-

Purify the product by column chromatography on silica gel.

Causality and Self-Validation: The use of iron powder in the presence of a mild acid (generated from NH₄Cl) is a classic and reliable method for nitro group reduction. The formic acid added as a catalyst facilitates the final dehydration and ring-closure step to form the imidazole ring. The one-pot nature of this reaction is efficient, and the progress can be easily monitored by the disappearance of the UV-active, colored nitro-aromatic starting material on a TLC plate.

Caption: Reductive cyclization of N-(2-methoxy-4-nitrophenyl)formamide.

Application II: Synthesis of 7-Methoxyquinazolines and Derivatives

The quinazoline scaffold is another critical pharmacophore found in a multitude of clinically approved drugs, most notably as kinase inhibitors in oncology (e.g., Gefitinib, Erlotinib).[9][10][11] The N-(2-methoxy-4-nitrophenyl)formamide intermediate can be strategically employed to construct the 7-methoxyquinazoline core. This typically involves reduction of the nitro group, followed by reaction with a suitable one-carbon electrophile to form the pyrimidine ring of the quinazoline system.

Protocol 3: Synthesis of 7-Methoxy-3,4-dihydroquinazolin-4-one

This protocol first reduces the nitro group and then employs a second formyl source for cyclization to the quinazolinone, a common precursor for further functionalization.

Materials:

-

N-(2-methoxy-4-nitrophenyl)formamide

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas supply (balloon or hydrogenation apparatus)

-

Ethyl orthoformate

-

Acetic acid (catalytic)

Procedure: Step A: Nitro Group Reduction

-

Dissolve N-(2-methoxy-4-nitrophenyl)formamide (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (5-10 mol% loading).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon) with vigorous stirring.

-

Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours at room temperature.

-

Once complete, carefully filter the reaction mixture through Celite® to remove the catalyst, washing the pad with the alcohol solvent.

-

Concentrate the filtrate to obtain the crude N-(4-amino-2-methoxyphenyl)formamide. This intermediate can be used directly in the next step.

Step B: Cyclization to Quinazolinone

-

Dissolve the crude intermediate from Step A in ethyl orthoformate, which acts as both reagent and solvent.

-

Add a catalytic amount of acetic acid.

-

Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

-

If a precipitate forms, collect it by filtration and wash with a cold solvent like diethyl ether.

-

If no precipitate forms, concentrate the mixture under reduced pressure and purify the residue by column chromatography or recrystallization to yield 7-methoxy-3,4-dihydroquinazolin-4-one.

Caption: Two-step synthesis of a 7-methoxyquinazolinone derivative.

Data Presentation: Biological Relevance of Scaffolds

The benzimidazole and quinazoline scaffolds derived from N-(2-methoxy-4-nitrophenyl)formamide are prevalent in numerous bioactive molecules. The following table summarizes the activities of related compounds to illustrate the potential of these chemical motifs.

| Scaffold Class | Example Target/Activity | Representative IC₅₀ / Activity | Reference Class |

| Substituted Benzimidazoles | Anticancer (MCF-7 cell line) | IC₅₀ = 0.9 µM for a potent derivative | Benzimidazole Derivatives[12] |

| Substituted Benzimidazoles | Antimicrobial | Varied MIC values | Benzimidazole Derivatives[13] |

| Substituted Benzimidazoles | Proton Pump Inhibitors | e.g., Omeprazole, Lansoprazole | Benzimidazole-based Drugs[7] |

| Substituted Quinazolines | Kinase Inhibitor (EGFR) | Basis for drugs like Gefitinib | Quinazoline Derivatives[11] |

| Substituted Quinazolines | Anticancer | Activity against various cell lines | Quinazoline Derivatives[9] |

Conclusion

N-(2-methoxy-4-nitrophenyl)formamide is a strategically designed intermediate with significant potential in pharmaceutical drug discovery. Although not a common catalog item, its straightforward synthesis from 2-methoxy-4-nitroaniline opens a gateway to valuable and diverse heterocyclic systems. The protocols provided herein offer robust and logical pathways to 6-methoxybenzimidazoles and 7-methoxyquinazolines, scaffolds that are central to modern medicinal chemistry. By leveraging the principles of reductive cyclization, researchers can efficiently incorporate these privileged structures into their screening libraries and lead optimization programs, facilitating the discovery of novel therapeutic agents.

References

-

Hanan, E. J., Chan, B. K., Estrada, A. A., Shore, D. G., & Lyssikatos, J. P. (2010). A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles. Synlett, 2010(18), 2759-2764. [Link]

-

Yang, H., Pan, Y., Tian, Y., Yu, K., Bai, Y., Jiang, Y., Zhang, H., Deng, G., & Yang, X. (2024). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 60, 14125-14128. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved April 7, 2026, from [Link]

- Asif, M. (2011). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(5), 267-274.

-

Al-Suwaidan, I. A., Alanazi, A. M., & El-Faham, A. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Molecules, 25(23), 5678. [Link]

- Bansal, Y., & Silakari, O. (2014). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 22(15), 3069-3090.

-

Semenov, V. E., Zobov, V. V., & Gnezdilov, O. I. (2025). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 30(17), 1-35. [Link]

-

Ouyang, G., Cai, G., & Chen, Z. (2018). Quinazoline derivatives: synthesis and bioactivities. RSC Advances, 8(3), 1254-1279. [Link]

-

Narayana, B., Ashalatha, B. V., & Vijayaraj, K. K. (2018). Synthesis and biological profile of substituted benzimidazoles. Future Science OA, 4(10), FSO342. [Link]

-

Wikipedia. (n.d.). 2-Methoxy-4-nitroaniline. Retrieved April 7, 2026, from [Link]

-

Krchnak, V., & Stierli, D. (2005). Synthesis of Quinazolines from N-(2-nitrophenylsulfonyl)iminodiacetate and α-(2-Nitrophenylsulfonyl)amino Ketones via 2H-Indazole 1-Oxides. Molecules, 10(1), 108-124. [Link]

-

Driver, T. G. (2020). Unlocking electrophilic N-aryl intermediates from aryl azides, nitroarenes, and aryl amines in cyclization-migration reactions. Accounts of Chemical Research, 53(1), 220-232. [Link]

-